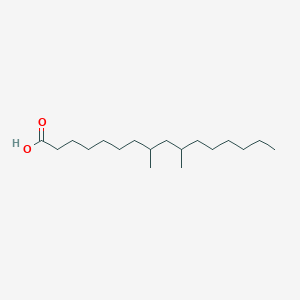
8,10-Dimethylhexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,10-Dimethylhexadecanoic acid is a branched-chain fatty acid with the molecular formula C18H36O2 It is characterized by the presence of two methyl groups at the 8th and 10th carbon positions of the hexadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-Dimethylhexadecanoic acid typically involves the alkylation of a suitable precursor, such as hexadecanoic acid, with methylating agents. One common method is the Friedel-Crafts alkylation, where hexadecanoic acid is reacted with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of unsaturated precursors followed by selective methylation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 8,10-Dimethylhexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of light or heat.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8,10-Dimethylhexadecanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of branching on the physical and chemical properties of fatty acids.
Biology: Investigated for its role in cell membrane structure and function due to its unique branched structure.
Medicine: Explored for potential therapeutic applications, including its effects on lipid metabolism and its potential as a biomarker for certain diseases.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants due to its unique properties.
Mechanism of Action
The mechanism of action of 8,10-Dimethylhexadecanoic acid involves its interaction with cellular membranes and enzymes. Its branched structure can influence membrane fluidity and permeability, affecting various cellular processes. Additionally, it may interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Hexadecanoic acid (Palmitic acid): A straight-chain fatty acid with no branching.
2,2-Dimethylhexadecanoic acid: A branched-chain fatty acid with methyl groups at the 2nd carbon position.
11,15-Dimethylhexadecanoic acid: A branched-chain fatty acid with methyl groups at the 11th and 15th carbon positions.
Comparison: 8,10-Dimethylhexadecanoic acid is unique due to the specific positioning of its methyl groups, which can significantly influence its physical and chemical properties compared to other branched or straight-chain fatty acids. This unique structure can result in distinct interactions with biological membranes and enzymes, making it a valuable compound for various research applications.
Properties
CAS No. |
223614-49-1 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
8,10-dimethylhexadecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-9-12-16(2)15-17(3)13-10-7-8-11-14-18(19)20/h16-17H,4-15H2,1-3H3,(H,19,20) |
InChI Key |
AXLCWWJHYFXFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CC(C)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















